molecular formula C4H5FO2 B174435 trans-2-Fluorocyclopropanecarboxylic acid CAS No. 130340-04-4

trans-2-Fluorocyclopropanecarboxylic acid

Cat. No. B174435
M. Wt: 104.08 g/mol
InChI Key: HZQKMZGKYVDMCT-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-Fluorocyclopropanecarboxylic acid is a chemical compound with the CAS Number: 130340-04-4 . It is a white to yellow solid at room temperature . It is used as a research chemical .


Synthesis Analysis

A novel synthesis method for 2-fluorocyclopropanecarboxylic acid involves several steps . The process starts with the reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of alkali to produce a phenyl sulfide intermediate . This intermediate undergoes an oxidation reaction with oxone, followed by an elimination reaction in the presence of alkali to obtain 1-fluorine-1-phenylsulfonyl ethane . An addition reaction with ethyl diazoacetate in the presence of a catalyst yields a cyclopropane intermediate . Finally, an elimination reaction on the cyclopropane intermediate in the presence of alkali, followed by acidization, produces 2-fluorocyclopropanecarboxylic acid .


Molecular Structure Analysis

The molecular formula of trans-2-Fluorocyclopropanecarboxylic acid is C4H5FO2 . The InChI code is 1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 . The molecular weight is 104.08 g/mol .


Physical And Chemical Properties Analysis

Trans-2-Fluorocyclopropanecarboxylic acid is a white to yellow solid . . The storage temperature is +4°C or room temperature .

Scientific Research Applications

Stereoselective Synthesis

Stereoselective synthesis of cis- and trans-fluorocyclopropanecarboxylic acids is a significant area of research. For instance, Shibue and Fukuda (2014) demonstrated a rhodium-catalyzed cyclopropanation method effective for synthesizing cis-2-fluorocyclopropanecarboxylic acid, highlighting its relevance in cyclopropanation of electron-deficient olefin and diazoacetates (Shibue & Fukuda, 2014).

Impact on Drug Molecules

Research by Veliks et al. (2020) investigated the trans-fluorine effect in cyclopropane, particularly in the synthesis of fluorocyclopropyl cabozantinib analogs. They found that the monofluoro analog of this known cyclopropane-containing drug molecule showed an improved in vitro profile compared to the parent nonfluorinated structure. This suggests the potential of the fluorocyclopropane moiety in fine-tuning options for lead optimization in drug discovery (Veliks et al., 2020).

Physicochemical Properties

Chernykh et al. (2020) synthesized a series of cis- and trans-cyclopropanecarboxylic acids and cyclopropylamines with various fluoroalkyl substituents. They measured dissociation constants and logP values to evaluate the influence of fluoroalkyl substituents on the acidity and lipophilicity of these compounds. This research provides insight into the physicochemical properties of fluorocyclopropane derivatives (Chernykh et al., 2020).

Synthesis of Fluorocyclopropyl Derivatives

The synthesis and reactions of monofluorinated cyclopropanecarboxylates, as discussed by Haufe et al. (2002), are notable for their applications in creating various fluorocyclopropane derivatives. They utilized transition metal-catalyzed reactions of vinylfluorides with diazoacetates, providing a pathway for the synthesis of these compounds in both racemic and optically active forms (Haufe et al., 2002).

Analytical Method Development

In the field of analytical chemistry, Baker, Olsson, and Barr (2004) developed a method for measuring various cyclopropane-1-carboxylic acids in human urine. This method is significant for its application in detecting exposure to pyrethroid insecticides, demonstrating the relevance of these compounds in environmental and health monitoring (Baker, Olsson, & Barr, 2004).

Safety And Hazards

The safety information available indicates that trans-2-Fluorocyclopropanecarboxylic acid has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

(1S,2R)-2-fluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQKMZGKYVDMCT-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Fluorocyclopropanecarboxylic acid

CAS RN

130340-04-4
Record name rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Fluorocyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
trans-2-Fluorocyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
trans-2-Fluorocyclopropanecarboxylic acid
Reactant of Route 4
trans-2-Fluorocyclopropanecarboxylic acid
Reactant of Route 5
trans-2-Fluorocyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
trans-2-Fluorocyclopropanecarboxylic acid

Citations

For This Compound
2
Citations
KR Gassen, B Baasner - Journal of fluorine chemistry, 1990 - Elsevier
… The same conditions were applied in the case of & and resulted in formation of the pure trans-2-fluorocyclopropanecarboxylic acid, &f (yield 10%). …
Number of citations: 21 www.sciencedirect.com
J Liang, A van Abbema, M Balazs… - Journal of medicinal …, 2013 - ACS Publications
Herein we report our lead optimization effort to identify potent, selective, and orally bioavailable TYK2 inhibitors, starting with lead molecule 3. We used structure-based design to …
Number of citations: 83 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.